Lacto-N-fucopentaose II: An In-depth Technical Guide for Researchers and Drug Development Professionals
Lacto-N-fucopentaose II: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lacto-N-fucopentaose II (LNFP II) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant gut health and immune development. Its unique structure allows it to act as a selective prebiotic and an immunomodulatory agent, making it a molecule of great interest for therapeutic and nutritional applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of LNFP II. Detailed experimental protocols for its analysis and functional characterization are provided, along with visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their work with this complex glycan.
Chemical Structure and Physicochemical Properties
Lacto-N-fucopentaose II is a pentasaccharide with a molecular formula of C32H55NO25 and a molecular weight of approximately 853.77 g/mol .[1] Its structure consists of a lactose (Galβ1-4Glc) core elongated by a lacto-N-biose I (Galβ1-3GlcNAc) unit, with a fucose residue attached to the N-acetylglucosamine. The systematic name for Lacto-N-fucopentaose II is β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-β-D-N-acetylglucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.
A 2D representation of the chemical structure of Lacto-N-fucopentaose II is provided below:
Physicochemical Data
A summary of the key physicochemical properties of Lacto-N-fucopentaose II is presented in Table 1.
Table 1: Physicochemical Properties of Lacto-N-fucopentaose II
| Property | Value | Source |
| Molecular Formula | C32H55NO25 | PubChem[1] |
| Molecular Weight | 853.77 g/mol | PubChem[1] |
| CAS Number | 21973-23-9 | PubChem[1] |
| Appearance | White to off-white solid | MedchemExpress[2] |
| Solubility | Soluble in water | MedchemExpress[2] |
| Stability | Stable for 6 months after reconstitution at -20°C. Storable for 5 years in dry state at -20°C in the dark. | glyXera[3] |
Biological Functions and Signaling Pathways
Lacto-N-fucopentaose II exhibits a range of biological activities that are of significant interest to researchers and drug developers. These functions primarily revolve around its roles as a prebiotic and an immunomodulator.
Prebiotic Activity
LNFP II serves as a selective substrate for beneficial gut bacteria, particularly species of the genus Bifidobacterium.[4][5] Certain strains of Bifidobacterium, such as B. bifidum, B. breve, and B. longum, can efficiently utilize LNFP II for growth.[4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous positive effects on gut health, including nourishing colonocytes and maintaining a healthy gut barrier.
Diagram 1: Prebiotic mechanism of Lacto-N-fucopentaose II.
Immunomodulatory Effects
LNFP II and other related fucosylated oligosaccharides have demonstrated immunomodulatory properties. Studies on similar human milk oligosaccharides suggest that they can influence the immune system by modulating the activity of immune cells and the production of cytokines. For instance, fucosylated oligosaccharides have been shown to decrease the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.[6][7] While the exact signaling pathway for LNFP II is still under investigation, research on the structurally similar Lacto-N-fucopentaose III (LNFPIII) suggests a potential involvement of Toll-like receptor 4 (TLR4) signaling.[8][9] LNFPIII has been shown to induce alternative activation of antigen-presenting cells through a clathrin-mediated endocytosis pathway that involves TLR4.[8]
Diagram 2: Postulated immunomodulatory signaling pathway of Lacto-N-fucopentaose II.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Lacto-N-fucopentaose II.
Quantification of Lacto-N-fucopentaose II by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of LNFP II in biological samples using HPLC with fluorescence detection after derivatization.
Materials:
-
LNFP II standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
2-Aminobenzamide (2-AB) labeling kit
-
Glycan cleanup cartridges
-
HPLC system with a fluorescence detector
-
Amide-based HPLC column (e.g., HILIC column)
Procedure:
-
Sample Preparation and Derivatization: a. Release glycans from glycoproteins in the sample, if necessary, using PNGase F. b. Purify the released glycans using solid-phase extraction. c. Dry the purified glycans under vacuum. d. Label the dried glycans with 2-AB by reductive amination according to the manufacturer's protocol. e. Remove excess 2-AB label using glycan cleanup cartridges. f. Dry the labeled glycans and reconstitute in a known volume of water or mobile phase.
-
HPLC Analysis: a. Mobile Phase A: 100 mM Ammonium formate, pH 4.5 b. Mobile Phase B: Acetonitrile c. Column: Amide HILIC column (e.g., 2.1 x 150 mm, 1.7 µm) d. Flow Rate: 0.4 mL/min e. Column Temperature: 40 °C f. Fluorescence Detection: Excitation at 330 nm, Emission at 420 nm. g. Gradient Elution:
- 0-5 min: 80% B
- 5-35 min: Linear gradient from 80% to 60% B
- 35-40 min: Linear gradient from 60% to 40% B
- 40-45 min: Hold at 40% B
- 45-50 min: Return to 80% B
- 50-60 min: Equilibrate at 80% B
-
Data Analysis: a. Prepare a standard curve by injecting known concentrations of 2-AB labeled LNFP II. b. Identify the LNFP II peak in the sample chromatogram based on the retention time of the standard. c. Quantify the amount of LNFP II in the sample by comparing its peak area to the standard curve.
Diagram 3: Workflow for HPLC quantification of Lacto-N-fucopentaose II.
In Vitro Bifidobacterium Growth Assay
This protocol outlines a method to assess the prebiotic potential of LNFP II by monitoring the growth of Bifidobacterium strains.
Materials:
-
Bifidobacterium strain (e.g., B. longum subsp. infantis)
-
Basal medium for bifidobacteria (e.g., modified MRS broth without a carbon source)
-
LNFP II
-
Glucose (positive control)
-
Fructooligosaccharides (FOS) (optional positive control)
-
Anaerobic chamber or system
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Media and Inoculum: a. Prepare the basal medium and autoclave. b. Prepare sterile stock solutions of LNFP II, glucose, and FOS in the basal medium. c. Grow the Bifidobacterium strain in a complete medium (e.g., MRS broth) under anaerobic conditions at 37°C to the mid-logarithmic phase. d. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in the basal medium to a standardized optical density (e.g., OD600 of 1.0).
-
Growth Assay: a. In a 96-well plate, add the basal medium containing either LNFP II (e.g., at 0.5%, 1%, 2% w/v), glucose (1% w/v), FOS (1% w/v), or no additional carbon source (negative control). b. Inoculate each well with the prepared Bifidobacterium suspension to a final OD600 of approximately 0.05. c. Incubate the plate anaerobically at 37°C. d. Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2 hours for 24-48 hours) using a microplate reader.
-
Data Analysis: a. Plot the OD600 values against time to generate growth curves for each condition. b. Compare the growth kinetics (lag phase, exponential growth rate, and final cell density) of Bifidobacterium on LNFP II with the positive and negative controls.
Analysis of LNFP II-Protein Interactions using Glycan Microarray
This protocol provides a general workflow for identifying proteins that bind to LNFP II using a glycan microarray.
Materials:
-
LNFP II, chemically modified for immobilization (e.g., with an amine or biotin tag)
-
Microarray slides with an activated surface (e.g., NHS-ester coated)
-
Microarray spotter
-
Fluorescently labeled protein of interest or a primary antibody against the protein of interest and a fluorescently labeled secondary antibody
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffers (e.g., PBST)
-
Microarray scanner
Procedure:
-
Microarray Fabrication: a. Dissolve the modified LNFP II in a suitable printing buffer. b. Spot the LNFP II solution onto the activated microarray slides in multiple replicates using a robotic microarrayer. c. Include appropriate positive and negative control glycans. d. Allow the immobilization reaction to proceed in a humid chamber, then block any remaining active sites on the slide surface.
-
Binding Assay: a. Incubate the glycan microarray slide with the fluorescently labeled protein of interest diluted in a binding buffer. b. If the protein of interest is not labeled, incubate with the unlabeled protein, followed by incubation with a fluorescently labeled antibody specific to that protein. c. Wash the slide extensively to remove non-specifically bound proteins.
-
Data Acquisition and Analysis: a. Scan the microarray slide using a laser scanner at the appropriate wavelength for the fluorophore used. b. Quantify the fluorescence intensity of each spot. c. Normalize the data and compare the fluorescence intensity of the LNFP II spots to the negative control spots to determine specific binding.
Conclusion
Lacto-N-fucopentaose II is a complex and biologically active human milk oligosaccharide with considerable potential in the fields of nutrition and medicine. Its ability to selectively promote the growth of beneficial gut bacteria and modulate the immune system underscores its importance in human health. The technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of LNFP II. A deeper understanding of this and other HMOs will undoubtedly pave the way for novel therapeutic strategies and advanced nutritional interventions.
References
- 1. lacto-N-fucopentaose II | C32H55NO25 | CID 168012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lacto-N-fucopentaose II - glyXera [glyxera.com]
- 4. Prebiotic effect of lacto-N-biose I on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minority species influences microbiota formation: the role of Bifidobacterium with extracellular glycosidases in bifidus flora formation in breastfed infant guts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
